molecular formula C9H12HgO3S B14131459 Ethylmercury toluenesulfonate CAS No. 2654-47-9

Ethylmercury toluenesulfonate

Cat. No.: B14131459
CAS No.: 2654-47-9
M. Wt: 400.85 g/mol
InChI Key: ALFOXUAXXFZBMH-UHFFFAOYSA-M
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Description

Ethylmercury toluenesulfonate is an organomercury compound composed of an ethyl group bound to a mercury(II) center, which is further attached to a toluenesulfonate group

Preparation Methods

Ethylmercury toluenesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of ethylmercury chloride with sodium toluenesulfonate in an aqueous medium. The reaction typically proceeds under mild conditions, with the formation of this compound as a precipitate. Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethylmercury toluenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the toluenesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The mercury center can undergo oxidation and reduction reactions, altering the oxidation state of mercury.

    Complex Formation: It can form complexes with other ligands, which can modify its chemical behavior.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethylmercury toluenesulfonate has several scientific research applications:

    Biology and Medicine: It has been studied for its potential use in biological assays and as a tool for studying mercury’s effects on biological systems.

    Industry: It is used in the production of certain pharmaceuticals and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethylmercury toluenesulfonate involves its interaction with biological molecules, particularly those containing sulfhydryl groups. The mercury center can bind to these groups, inhibiting the function of enzymes and other proteins. This interaction can disrupt cellular processes and lead to toxic effects.

Comparison with Similar Compounds

Ethylmercury toluenesulfonate can be compared with other organomercury compounds such as methylmercury and phenylmercury. While all these compounds share the presence of a mercury center, they differ in their organic substituents and, consequently, their chemical behavior and toxicity. This compound is unique in its combination of an ethyl group and a toluenesulfonate group, which imparts specific properties and applications.

Similar compounds include:

  • Methylmercury chloride
  • Phenylmercury acetate
  • Ethylmercury chloride

These compounds have varying degrees of toxicity and reactivity, making them suitable for different applications in research and industry.

Properties

CAS No.

2654-47-9

Molecular Formula

C9H12HgO3S

Molecular Weight

400.85 g/mol

IUPAC Name

ethyl-(4-methylphenyl)sulfonyloxymercury

InChI

InChI=1S/C7H8O3S.C2H5.Hg/c1-6-2-4-7(5-3-6)11(8,9)10;1-2;/h2-5H,1H3,(H,8,9,10);1H2,2H3;/q;;+1/p-1

InChI Key

ALFOXUAXXFZBMH-UHFFFAOYSA-M

Canonical SMILES

CC[Hg]OS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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